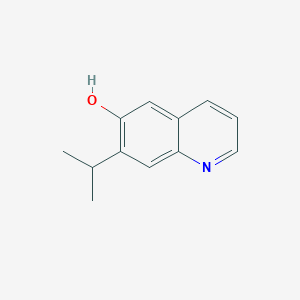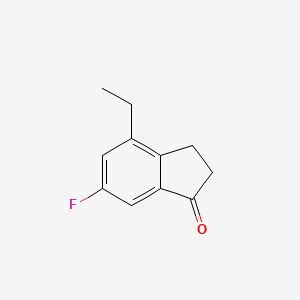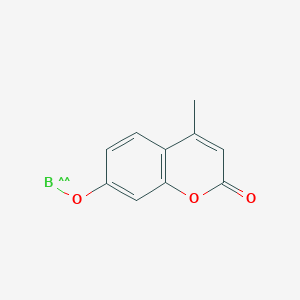
6-Quinolinol, 7-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
6-Quinolinol, 7-(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of 6-methoxyquinoline bisulfate with concentrated hydrobromic acid, followed by neutralization with ammonia . This method yields 6-quinolinol, which can then be further modified to introduce the isopropyl group at the 7th position.
Industrial Production Methods
Industrial production of 6-Quinolinol, 7-(1-methylethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Quinolinol, 7-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.
科学的研究の応用
6-Quinolinol, 7-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Quinolinol, 7-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
6-Hydroxyquinoline: A closely related compound with similar chemical properties.
7-Isopropylquinoline: Another derivative with an isopropyl group at the 7th position but lacking the hydroxyl group.
Quinoline N-oxide: An oxidized form of quinoline with different reactivity.
Uniqueness
6-Quinolinol, 7-(1-methylethyl)- is unique due to the presence of both the hydroxyl group and the isopropyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
101722-73-0 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
7-propan-2-ylquinolin-6-ol |
InChI |
InChI=1S/C12H13NO/c1-8(2)10-7-11-9(6-12(10)14)4-3-5-13-11/h3-8,14H,1-2H3 |
InChIキー |
YCDQGLQLGNVSOD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C2C=CC=NC2=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909660.png)
![Pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11909672.png)





